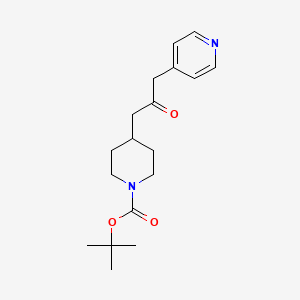

tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate

Übersicht

Beschreibung

The compound “tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate” is a complex organic molecule that contains a piperidine ring, a pyridine ring, and a tert-butyl ester group . It’s likely that this compound could be used as an intermediate in the synthesis of other complex organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. The ester group could undergo hydrolysis or transesterification reactions, while the pyridine ring could participate in electrophilic substitution reactions .Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

271577-10-7 |

|---|---|

Produktname |

tert-Butyl 4-(2-oxo-3-(pyridin-4-yl)propyl)piperidine-1-carboxylate |

Molekularformel |

C18H26N2O3 |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

tert-butyl 4-(2-oxo-3-pyridin-4-ylpropyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-10-6-15(7-11-20)13-16(21)12-14-4-8-19-9-5-14/h4-5,8-9,15H,6-7,10-13H2,1-3H3 |

InChI-Schlüssel |

INGVBPVHEQQZKO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CC2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1H-Benzo[d]imidazol-5-yl)methanamine hydrochloride](/img/structure/B8816043.png)

![6-Methoxy-1,2-dihydropyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8816078.png)

![trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate](/img/structure/B8816079.png)

![7-Chloro-3-(2-chlorophenyl)-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8816089.png)